molecular formula C25H26N2O2S B2742710 4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 1004252-95-2

4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

Cat. No. B2742710
CAS RN: 1004252-95-2
M. Wt: 418.56
InChI Key: FRFAOMQKGORHDL-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a wide range of physiological and pharmacological activities . Benzamide is an amide derivative of benzoic acid, featuring an amide functional group attached to a phenyl group .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Benzamide can be synthesized by the reaction of benzoic acid with ammonia.


Molecular Structure Analysis

The molecular structure of a compound like “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would likely be complex due to the presence of multiple functional groups and rings .


Chemical Reactions Analysis

Thiophenes can undergo various oxidation and reduction reactions . They can be oxidized to thiophene 1-oxides and thiophene 1,1-dioxides, which can further participate in Diels–Alder reactions . Reduction of thiophenes can lead to the generation of sulfur-free products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” would be determined by its specific structure. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Reactivity

  • A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol shows the versatility of tert-butyl groups in polymer chemistry. These polyamides exhibited good solubility, thermal stability, and were able to form transparent, flexible films, indicating potential applications in materials science S. Hsiao et al., 2000.

Catalytic Applications

  • Research into P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation highlights the importance of tert-butyl groups in enhancing catalytic activities and enantioselectivities. These findings could inform the development of catalysts for the synthesis of chiral pharmaceuticals T. Imamoto et al., 2012.

Chemical Synthesis and Modification

  • The reactivity of benzothiophen-3-ylacetonitriles with nitrobenzene derivatives in the presence of potassium tert-butoxide demonstrates the utility of tert-butyl groups in facilitating chemical transformations. This research might offer methods for constructing complex molecular structures, potentially useful in drug development or material science Michał Nowacki & K. Wojciechowski, 2017.

Sensing Applications

  • A study on a chemosensor for detecting Cu2+ and Al3+ ions in aqueous conditions highlights the potential of compounds with tert-butyl groups in developing sensitive and selective detection systems for metal ions. This research could have implications for environmental monitoring and biomedical diagnostics Jie Yang et al., 2015.

Future Directions

The future directions for research on “4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” could include exploring its potential applications in medicinal chemistry, given the known biological activities of thiophene derivatives . Further studies could also investigate its synthesis, properties, and mechanisms of action in more detail.

properties

IUPAC Name

4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2S/c1-25(2,3)19-11-8-18(9-12-19)23(28)26-20-13-10-17-6-4-14-27(21(17)16-20)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFAOMQKGORHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide

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